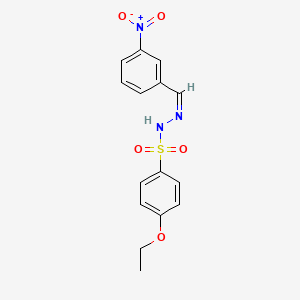![molecular formula C11H13N3O2S2 B5401791 methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5401791.png)
methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Based on the structural similarity to thiazole and triazole derivatives, it can be inferred that the compound might interact with various biological targets to exert its effects . For instance, some thiazole and triazole derivatives have been shown to inhibit key enzymes or receptors, thereby modulating their function .
Biochemical Pathways
Thiazole and triazole derivatives, which share structural similarities with akos001269222, have been found to impact a variety of biochemical pathways . These compounds can influence pathways related to inflammation, pain perception, microbial growth, and tumor progression .
Pharmacokinetics
For instance, thiazole and triazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that akos001269222 might exert a range of effects at the molecular and cellular levels . These could include modulation of enzyme activity, alteration of receptor function, and disruption of microbial growth or tumor progression .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for use in different applications.
Métodos De Síntesis
The synthesis of Methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves several steps. One of the most common methods is the reaction of 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature under an inert atmosphere. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to have antimicrobial, antifungal, and anticancer properties. Additionally, it has been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase and tyrosinase.
Propiedades
IUPAC Name |
methyl 2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14-9(6-8-4-3-5-17-8)12-13-11(14)18-7-10(15)16-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMDEKGSVLEYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)

![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![5-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-2-pyrazinol](/img/structure/B5401736.png)

![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5401783.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)
![1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5401808.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
